molecular formula C291H458N96O100S13 B590482 Kistrin CAS No. 127829-86-1

Kistrin

Cat. No.: B590482
CAS No.: 127829-86-1
M. Wt: 7318.217
InChI Key: ZTYNVDHJNRIRLL-FWZKYCSMSA-N
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Description

Kistrin is a polypeptide derived from the venom of the Malayan pit viper, scientifically known as Agkistrodon rhodostoma. This compound is known for its ability to inhibit platelet aggregation by antagonizing glycoprotein IIb-IIIa integrin receptors. This compound is characterized by its Arg-Gly-Asp (RGD) binding site, which plays a crucial role in its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kistrin is a 68-amino acid polypeptide that can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism, typically Escherichia coli. The host organism produces this compound, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is harvested, and this compound is isolated and purified through a series of chromatographic steps, including ion-exchange and size-exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions: Kistrin primarily undergoes interactions with integrin receptors rather than traditional chemical reactions like oxidation or reduction. Its activity is largely based on its ability to bind to specific integrin receptors on platelets, thereby inhibiting platelet aggregation .

Common Reagents and Conditions: The primary reagents involved in the study of this compound’s activity are integrin receptors and fibrinogen. Experimental conditions often include physiological pH and temperature to mimic the natural environment of platelets .

Major Products Formed: The major outcome of this compound’s interaction with integrin receptors is the inhibition of platelet aggregation, which prevents the formation of blood clots .

Mechanism of Action

Kistrin exerts its effects by binding to the glycoprotein IIb-IIIa integrin receptors on platelets. This binding prevents fibrinogen from attaching to the receptors, thereby inhibiting platelet aggregation. The RGD sequence in this compound is critical for its interaction with integrin receptors. By blocking fibrinogen binding, this compound effectively prevents the formation of blood clots .

Comparison with Similar Compounds

Kistrin belongs to a family of compounds known as disintegrins, which are small cysteine-rich peptides found in snake venoms. Similar compounds include:

This compound is unique due to its specific amino acid

Properties

IUPAC Name

(4S)-5-[[(aR,1R,2bR,3aS,6R,6aS,9S,9aS,11bS,12aS,14bR,15S,15aS,21R,21aS,24S,24aS,27S,27aR,30aS,33S,33aS,39S,39aS,42S,42aS,45S,48R,48aS,51S,51aS,54S,57S,57aS,60S,60aS,63R,63aS,66aS,68R,71S,71aS,74S,77aS,80S,80aS,83S,83aS,86S,86aS,89aR,92S,95R,96aS,99aS)-3a,21a,45-tris(4-aminobutyl)-86-(2-amino-2-oxoethyl)-24,77a,96a-tris(3-amino-3-oxopropyl)-6a-benzyl-24a,33a-bis[(2S)-butan-2-yl]-89a-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-12a,30a,39,42a,66a-pentakis(3-carbamimidamidopropyl)-15,83,99a-tris(2-carboxyethyl)-11b,48a,60,60a,63a,86a-hexakis(carboxymethyl)-51,71a-bis[(1R)-1-hydroxyethyl]-9a,71,74,80a-tetrakis(hydroxymethyl)-15a,27,54,57,83a-pentamethyl-9,42-bis(2-methylpropyl)-51a-(2-methylsulfanylethyl)-1a,1b,4a,7a,7b,8,10a,10b,11,13a,13b,14,16a,17,19a,20,20b,22a,23,25a,26,28a,29,31a,32,34a,38,40a,41,43a,44,46a,47,49a,50,52a,53,56,58a,59,61a,62,64a,67a,69,69a,72,72a,75,75a,78a,81,81a,84,84a,87,87a,93,95a,98a-hexacontaoxo-3,4,4b,5b,16b,17b,65,66,91a,92a,97,98-dodecathia-b,2a,5a,7,8a,8b,9b,10,11a,12b,13,14a,16,17a,19,19b,20a,22,23a,25,26a,28,29a,31,32a,35a,37,40,41a,43,44a,46,47a,49,50a,52,53a,55,58,59a,61,62a,65a,68a,70,70a,73,73a,76,76a,79a,82,82a,85,85a,88,88a,94,94a,97a-hexacontazaundecacyclo[125.41.25.1321,100.1048,68.263,95.033,37.076,80.088,92.0135,139.0153,157.26,202]icosadictan-14b-yl]amino]-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C291H458N96O100S13/c1-17-135(7)221-277(478)375-190-128-499-500-131-193(283(484)386-93-40-56-196(386)271(472)348-155(51-33-86-317-289(307)308)237(438)355-169(99-145-60-62-147(394)63-61-145)250(451)361-177(285(486)487)100-146-109-313-132-326-146)377-256(457)172(104-217(418)419)352-228(429)140(12)331-257(458)178(116-388)362-239(440)158(64-71-200(297)395)335-208(403)115-325-276(477)223(142(14)392)381-269(470)192(369-238(439)154(50-32-85-316-288(305)306)339-253(454)173(105-218(420)421)356-254(455)175(107-220(424)425)359-274(475)197-57-37-90-383(197)280(481)165(78-95-488-16)351-252(453)170(102-215(414)415)337-210(405)114-321-230(431)148(48-30-83-314-286(301)302)347-273(474)199-59-41-94-387(199)284(485)222(136(8)18-2)379-246(447)156(343-262(190)463)52-34-87-318-290(309)310)130-498-495-126-188-267(468)372-184-122-490-489-120-182(232(433)323-112-207(402)334-157(67-74-211(406)407)231(432)322-113-209(404)336-166(96-133(3)4)248(449)370-188)366-242(443)159(65-72-201(298)396)338-227(428)138(10)327-205(400)110-324-270(471)194-54-36-89-382(194)279(480)164(53-35-88-319-291(311)312)350-249(450)167(97-134(5)6)353-235(436)151(46-24-28-81-294)342-263(464)191-129-497-492-123-185(368-244(445)162(69-76-213(410)411)345-234(435)149(44-22-26-79-292)332-204(399)108-296)264(465)358-174(106-219(422)423)255(456)371-187-125-494-493-124-186(265(466)357-171(103-216(416)417)247(448)330-139(11)226(427)328-141(13)229(430)380-224(143(15)393)278(479)376-191)373-268(469)189(374-275(476)198-58-38-91-384(198)281(482)176(101-203(300)398)360-241(442)163(70-77-214(412)413)349-272(473)195-55-39-92-385(195)282(483)181(119-391)365-259(460)180(118-390)364-266(187)467)127-496-491-121-183(367-243(444)160(66-73-202(299)397)344-240(441)161(346-261(184)462)68-75-212(408)409)260(461)341-152(47-25-29-82-295)236(437)354-168(98-144-42-20-19-21-43-144)251(452)363-179(117-389)258(459)340-153(49-31-84-315-287(303)304)233(434)329-137(9)225(426)320-111-206(401)333-150(245(446)378-221)45-23-27-80-293/h19-21,42-43,60-63,109,132-143,148-199,221-224,388-394H,17-18,22-41,44-59,64-108,110-131,292-296H2,1-16H3,(H2,297,395)(H2,298,396)(H2,299,397)(H2,300,398)(H,313,326)(H,320,426)(H,321,431)(H,322,432)(H,323,433)(H,324,471)(H,325,477)(H,327,400)(H,328,427)(H,329,434)(H,330,448)(H,331,458)(H,332,399)(H,333,401)(H,334,402)(H,335,403)(H,336,404)(H,337,405)(H,338,428)(H,339,454)(H,340,459)(H,341,461)(H,342,464)(H,343,463)(H,344,441)(H,345,435)(H,346,462)(H,347,474)(H,348,472)(H,349,473)(H,350,450)(H,351,453)(H,352,429)(H,353,436)(H,354,437)(H,355,438)(H,356,455)(H,357,466)(H,358,465)(H,359,475)(H,360,442)(H,361,451)(H,362,440)(H,363,452)(H,364,467)(H,365,460)(H,366,443)(H,367,444)(H,368,445)(H,369,439)(H,370,449)(H,371,456)(H,372,468)(H,373,469)(H,374,476)(H,375,478)(H,376,479)(H,377,457)(H,378,446)(H,379,447)(H,380,430)(H,381,470)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,486,487)(H4,301,302,314)(H4,303,304,315)(H4,305,306,316)(H4,307,308,317)(H4,309,310,318)(H4,311,312,319)/t135-,136-,137-,138-,139-,140-,141-,142+,143+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,221-,222-,223-,224-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYNVDHJNRIRLL-FWZKYCSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC3C(=O)NC4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)O)C)C)CC(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)C(NC(=O)C(NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]7CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)O)C)C)CC(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)[C@@H](C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C291H458N96O100S13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7318 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127829-86-1
Record name Kistrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127829861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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